Cas no 886363-52-6 ((2-Diisopropylamino-ethyl)thiourea)

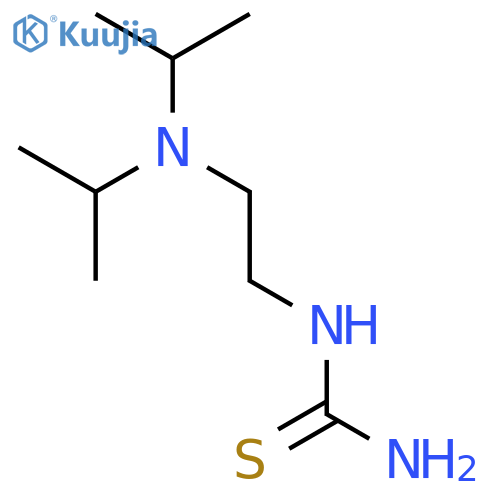

886363-52-6 structure

商品名:(2-Diisopropylamino-ethyl)thiourea

CAS番号:886363-52-6

MF:C9H21N3S

メガワット:203.348140478134

MDL:MFCD06796528

CID:712337

PubChem ID:25417102

(2-Diisopropylamino-ethyl)thiourea 化学的及び物理的性質

名前と識別子

-

- Thiourea,N-[2-[bis(1-methylethyl)amino]ethyl]-

- (2-DIISOPROPYLAMINO-ETHYL)-THIOUREA

- FT-0690930

- A13977

- CS-0171996

- 886363-52-6

- MFCD06796528

- DTXSID60649595

- AS-33522

- AKOS009280967

- 1-(2-(diisopropylamino)ethyl)thiourea

- (2-[bis(propan-2-yl)amino]ethyl)thiourea

- (2-diisopropylaminoethyl)-thiourea

- 2-[di(propan-2-yl)amino]ethylthiourea

- N-{2-[Di(propan-2-yl)amino]ethyl}thiourea

- (2-Diisopropylamino-ethyl)thiourea

-

- MDL: MFCD06796528

- インチ: InChI=1S/C9H21N3S/c1-7(2)12(8(3)4)6-5-11-9(10)13/h7-8H,5-6H2,1-4H3,(H3,10,11,13)

- InChIKey: XVCFOUJNSBNIJG-UHFFFAOYSA-N

- ほほえんだ: S=C(N)NCCN(C(C)C)C(C)C

計算された属性

- せいみつぶんしりょう: 203.146

- どういたいしつりょう: 203.146

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 6

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- ひょうめんでんか: 0

- 互変異性体の数: 3

- トポロジー分子極性表面積: 73.4A^2

じっけんとくせい

- 密度みつど: 1.003

- ふってん: 282.7°C at 760 mmHg

- フラッシュポイント: 124.8°C

- 屈折率: 1.522

(2-Diisopropylamino-ethyl)thiourea セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280;P305+P351+P338

- ちょぞうじょうけん:Room temperature

(2-Diisopropylamino-ethyl)thiourea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D680145-100mg |

(2-Diisopropylamino-ethyl)thiourea |

886363-52-6 | 100mg |

$ 365.00 | 2022-06-05 | ||

| abcr | AB168545-250 mg |

(2-Diisopropylamino-ethyl)-thiourea, 98%; . |

886363-52-6 | 98% | 250 mg |

€526.10 | 2023-07-20 | |

| abcr | AB168545-1 g |

(2-Diisopropylamino-ethyl)-thiourea, 98%; . |

886363-52-6 | 98% | 1 g |

€1,231.10 | 2023-07-20 | |

| TRC | D680145-10mg |

(2-Diisopropylamino-ethyl)thiourea |

886363-52-6 | 10mg |

$ 70.00 | 2022-06-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242636-250mg |

1-(2-(Diisopropylamino)ethyl)thiourea |

886363-52-6 | 98% | 250mg |

¥2574.00 | 2024-04-26 | |

| Fluorochem | 040545-250mg |

2-Diisopropylamino-ethyl)-thiourea |

886363-52-6 | 98% | 250mg |

£336.00 | 2022-03-01 | |

| Key Organics Ltd | AS-33522-250MG |

(2-diisopropylamino-ethyl)-thiourea |

886363-52-6 | >97% | 0.25g |

£408.00 | 2023-06-14 | |

| abcr | AB168545-250mg |

(2-Diisopropylamino-ethyl)-thiourea, 98%; . |

886363-52-6 | 98% | 250mg |

€736.60 | 2025-02-27 | |

| 1PlusChem | 1P004B5P-1g |

Thiourea,N-[2-[bis(1-methylethyl)amino]ethyl]- |

886363-52-6 | 98% | 1g |

$1402.00 | 2025-02-21 | |

| A2B Chem LLC | AC00285-1g |

(2-Diisopropylamino-ethyl)-thiourea |

886363-52-6 | 98% | 1g |

$936.00 | 2024-04-19 |

(2-Diisopropylamino-ethyl)thiourea 関連文献

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

886363-52-6 ((2-Diisopropylamino-ethyl)thiourea) 関連製品

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:886363-52-6)(2-Diisopropylamino-ethyl)thiourea

清らかである:99%

はかる:1g

価格 ($):656.0